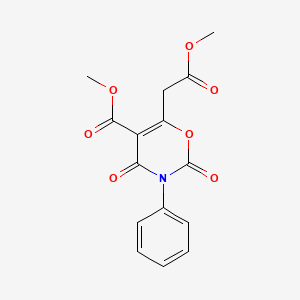
Methyl 6-(2-methoxy-2-oxoethyl)-2,4-dioxo-3-phenyl-3,4-dihydro-2H-1,3-oxazine-5-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl 6-(methoxycarbonylmethyl)-2,4-dioxo-3-phenyl-1,3-oxazine-5-carboxylate is a complex organic compound with a unique structure that includes an oxazine ring, phenyl group, and multiple ester functionalities
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of methyl 6-(methoxycarbonylmethyl)-2,4-dioxo-3-phenyl-1,3-oxazine-5-carboxylate typically involves multi-step organic reactions. One common method includes the condensation of appropriate starting materials under controlled conditions to form the oxazine ring, followed by esterification reactions to introduce the methoxycarbonylmethyl and carboxylate groups. The reaction conditions often require specific catalysts, solvents, and temperature control to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, cost-effectiveness, and safety. This includes the use of industrial-grade reagents, continuous flow reactors, and automated systems to monitor and control reaction parameters.
化学反応の分析
Types of Reactions
Methyl 6-(methoxycarbonylmethyl)-2,4-dioxo-3-phenyl-1,3-oxazine-5-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can modify the oxazine ring or the ester functionalities.
Substitution: The phenyl group and ester functionalities can participate in substitution reactions with suitable reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The conditions vary depending on the desired reaction, including temperature, solvent, and catalyst choice.
Major Products Formed
The major products formed from these reactions depend on the specific reaction pathway. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines. Substitution reactions can introduce various functional groups into the molecule.
科学的研究の応用
Methyl 6-(methoxycarbonylmethyl)-2,4-dioxo-3-phenyl-1,3-oxazine-5-carboxylate has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and metabolic pathways.
Industry: Used in the production of specialty chemicals and materials with specific properties.
作用機序
The mechanism of action of methyl 6-(methoxycarbonylmethyl)-2,4-dioxo-3-phenyl-1,3-oxazine-5-carboxylate involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to specific sites, influencing biochemical pathways and cellular processes. The exact mechanism depends on the context of its application, whether in biological systems or chemical reactions.
類似化合物との比較
Similar Compounds
Methyl 6-(methoxycarbonylmethyl)sulfanyl-1,4-dihydropyridine-3-carboxylates: These compounds share similar ester functionalities but differ in the core ring structure.
Methyl nicotinate: Another ester compound with different pharmacological properties.
Uniqueness
This detailed article provides a comprehensive overview of methyl 6-(methoxycarbonylmethyl)-2,4-dioxo-3-phenyl-1,3-oxazine-5-carboxylate, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
特性
CAS番号 |
92554-42-2 |
|---|---|
分子式 |
C15H13NO7 |
分子量 |
319.27 g/mol |
IUPAC名 |
methyl 6-(2-methoxy-2-oxoethyl)-2,4-dioxo-3-phenyl-1,3-oxazine-5-carboxylate |
InChI |
InChI=1S/C15H13NO7/c1-21-11(17)8-10-12(14(19)22-2)13(18)16(15(20)23-10)9-6-4-3-5-7-9/h3-7H,8H2,1-2H3 |
InChIキー |
HRHTUOXPCWKFKW-UHFFFAOYSA-N |
正規SMILES |
COC(=O)CC1=C(C(=O)N(C(=O)O1)C2=CC=CC=C2)C(=O)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


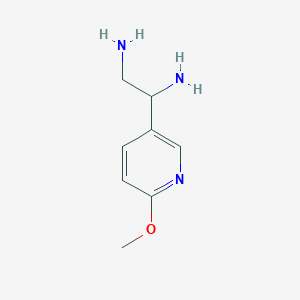



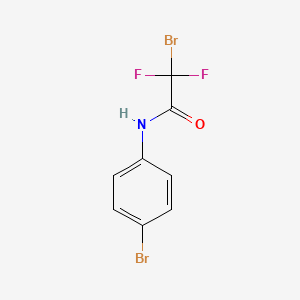

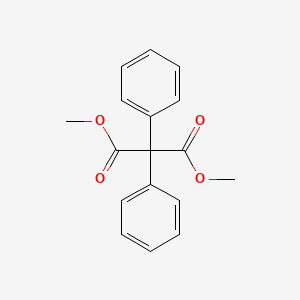

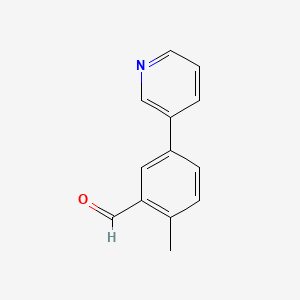

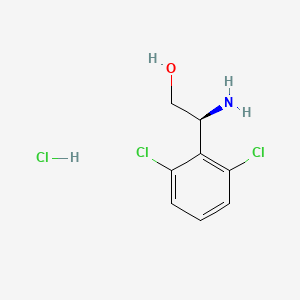
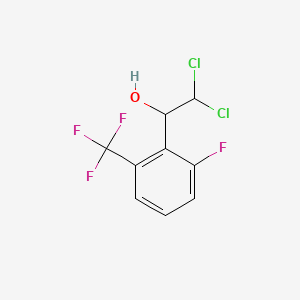

![1-[Bis(4-methylphenyl)methylideneamino]-2-methyl-guanidine](/img/structure/B14021797.png)
